N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Physicochemical profiling CNS drug-likeness LogP comparison

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide (molecular formula C20H20F2N2O2, molecular weight 358.38 g/mol) is a synthetic small molecule built on a 5-oxopyrrolidine (γ-lactam) core, bearing a 4-fluorobenzyl substituent at the pyrrolidine N1 position and a 4-fluorophenylacetamide side chain connected via a methylene linker at the C3 position. The compound belongs to the 4-(substituted-phenyl)-2-pyrrolidinone chemotype, a scaffold extensively claimed in phosphodiesterase 4 (PDE4) inhibitor patents and recognized for anticancer and antimicrobial potential.

Molecular Formula C20H20F2N2O2
Molecular Weight 358.4 g/mol
Cat. No. B12255475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide
Molecular FormulaC20H20F2N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H20F2N2O2/c21-17-5-1-14(2-6-17)9-19(25)23-11-16-10-20(26)24(13-16)12-15-3-7-18(22)8-4-15/h1-8,16H,9-13H2,(H,23,25)
InChIKeyAXPSBYFGDHWHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide: Structural Identity and Research Procurement Context


N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide (molecular formula C20H20F2N2O2, molecular weight 358.38 g/mol) is a synthetic small molecule built on a 5-oxopyrrolidine (γ-lactam) core, bearing a 4-fluorobenzyl substituent at the pyrrolidine N1 position and a 4-fluorophenylacetamide side chain connected via a methylene linker at the C3 position [1]. The compound belongs to the 4-(substituted-phenyl)-2-pyrrolidinone chemotype, a scaffold extensively claimed in phosphodiesterase 4 (PDE4) inhibitor patents and recognized for anticancer and antimicrobial potential [2][3]. It is currently offered as a screening compound in discovery-stage libraries, with no clinical or in vivo data reported.

1
Discovery-stage screening compound; no clinical or in vivo data reported
2
PDE4 inhibitor chemotype with 4-fluorobenzyl and methylene linker; distinct from N-phenyl analogs
3
Predicted CNS drug-like properties (LogP 3.4–3.8) support CNS penetration screening

Why Generic Substitution Fails: Structural Determinants That Distinguish N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide from Its Closest Analogs


Within the 5-oxopyrrolidine acetamide class, minor structural modifications generate substantial differences in target engagement, physicochemical properties, and biological readouts. The target compound differs from its closest commercially available analogs by three key structural features: (i) a 4-fluorobenzyl group at the pyrrolidine N1 position (rather than a 4-fluorophenyl or 3-fluorobenzyl group), which alters conformational flexibility and lipophilicity; (ii) a methylene (–CH2–) spacer between the pyrrolidine C3 and the amide nitrogen, rather than a direct amide linkage at C3; and (iii) a 4-fluorophenylacetamide terminus rather than an unsubstituted phenylacetamide or heteroaryl acetamide . These differences in linker length and fluorine substitution pattern are known to impact PDE4 isoform selectivity, metabolic stability, and off-target profiles within this scaffold class, making generic interchange unreliable without confirmatory head-to-head data [1].

N1 group
4-fluorobenzyl vs. 4-fluorophenyl alters lipophilicity and may shift CNS exposure profile; direct substitution unreliable
C3 linker
Methylene spacer vs. direct amide changes conformational flexibility; PDE4 subtype selectivity may not transfer
Terminal F
Para-fluorine vs. des-fluoro analog affects metabolic stability; des-fluoro compound may exhibit reduced half-life

Quantitative Differentiation Evidence: N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide vs. Closest Analogs


N1-Benzyl vs. N1-Phenyl Substitution: Impact on Calculated Lipophilicity and Predicted Blood-Brain Barrier Penetration

The target compound contains a 4-fluorobenzyl group (N–CH2–aryl) at the pyrrolidine N1 position, whereas its closest commercially cataloged analog (CAS 954668-04-3) bears a 4-fluorophenyl group (N–aryl directly). The benzyl insertion adds one rotatable bond and a methylene unit, which is predicted to increase cLogP by approximately 0.5–0.8 log units relative to the N-phenyl analog [1]. For the structurally related N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide, the experimentally derived LogP is 3.22, while the N-phenyl variant is expected to have a lower LogP (~2.5–2.8) based on fragment-based calculations . This difference is meaningful for CNS penetration potential and tissue distribution, as compounds within the LogP 3.0–3.5 range are generally favored for passive blood-brain barrier permeation, whereas lower LogP analogs may exhibit restricted CNS exposure [2]. Note: The comparator LogP of 3.22 is for the 3-fluorobenzyl positional isomer; a direct head-to-head measurement for the target compound vs. the 4-fluorophenyl analog has not been published.

Lipophilicity shift
Cross-study comparable
Predicted LogP ~3.4–3.8 vs. ~2.5–2.8
Supports differentiated CNS penetration screening context
No direct measurement; predicted values from fragment methods
Physicochemical profiling CNS drug-likeness LogP comparison

Methylene Spacer at C3: Conformational Flexibility vs. Direct Amide Analogs

The target compound incorporates a methylene (–CH2–) spacer between the pyrrolidine C3 position and the acetamide nitrogen, yielding a C3–CH2–NH–CO– connectivity. In contrast, the majority of closely related screening compounds (e.g., N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinyl)acetamide, Hit2Lead 47677583; N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide) feature a direct amide bond at C3 (C3–NH–CO–) . The methylene insertion increases the number of rotatable bonds from 5 to 6 and extends the distance between the pyrrolidine core and the terminal 4-fluorophenyl ring by approximately 1.5 Å in the extended conformation. Published SAR studies on 5-oxopyrrolidine-containing PDE4 inhibitors demonstrate that linker length and geometry at this position modulate PDE4 subtype selectivity (PDE4B vs. PDE4D), with longer, more flexible linkers generally favoring PDE4D engagement over PDE4B [1]. Because PDE4D inhibition in the CNS is associated with emetic side effects while PDE4B inhibition is linked to anti-inflammatory efficacy, this conformational difference has direct pharmacological relevance.

Conformational effect
Class-level inference
+1 rotatable bond; ~1.5 Å extended reach
May shift PDE4 subtype selectivity profile
SAR from PDE4 patent class; not measured for target
Conformational analysis Structure-activity relationship Linker effects

4-Fluorophenylacetamide vs. Phenylacetamide Terminus: Fluorine Effect on Target Binding and Metabolic Stability

The target compound contains a para-fluorine atom on the terminal phenylacetamide ring, distinguishing it from the des-fluoro analog N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide (EvitaChem EVT-3016560, C19H19FN2O2, MW 326.37) . Introduction of a para-fluorine on the terminal phenyl ring is known to enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a common oxidative clearance pathway for phenylacetamide-containing compounds. In the context of 5-oxopyrrolidine PDE4 inhibitors, para-fluorination of the distal phenyl ring has been associated with improved PDE4 inhibitory potency (IC50 shifts of 2- to 5-fold in enzyme assays) and prolonged half-life in human liver microsome stability assays (increases of 30–60% in t1/2) relative to non-fluorinated counterparts [1]. Additionally, the C–F bond can participate in orthogonal multipolar interactions with protein backbone carbonyls, potentially enhancing binding affinity without introducing steric penalty. The broader class of 5-oxopyrrolidine derivatives has demonstrated anticancer activity; compounds 18–22 from the Kairytė et al. series exerted potent activity against A549 lung cancer cells, and compound 21 (bearing 5-nitrothiophene) showed selective antimicrobial activity against multidrug-resistant S. aureus [2]. While these data are for structurally distinct 5-oxopyrrolidine derivatives and not the target compound itself, they establish the scaffold's biological relevance.

Fluorine effect
Class-level inference
2- to 5-fold IC50 improvement; 30–60% t1/2 increase
May support metabolic stability screening advantage
Inferred from PDE4 patent SAR; not verified for this compound
Fluorine substitution Metabolic stability Halogen bonding

Regioisomeric Fluorine Placement: 4-Fluorobenzyl vs. 3-Fluorobenzyl at N1 Position

The target compound places the fluorine substituent at the para (4-) position of the N-benzyl ring, whereas the closest commercially available screening analog (Hit2Lead SC-51007516: N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide) bears the fluorine at the meta (3-) position . This regiochemical difference can influence the preferred binding conformation: in PDE4 inhibitor cocrystal structures with related 4-(substituted-phenyl)-2-pyrrolidinones, the N-benzyl substituent occupies a lipophilic pocket where para-substitution extends deeper into the hydrophobic cleft, whereas meta-substitution directs the fluorine toward a more solvent-exposed region [1]. In analogous 4-arylidene-5-oxopyrrolidine anticancer series, compounds with 4-fluorophenyl or 4-fluorobenzylidene substituents demonstrated IC50 values of 4.66–22.4 μM against cervical cancer cell lines (C-33A, CaSki, SiHa, HeLa), with the 4-substituted variants showing consistently higher potency than 3-substituted congeners [2]. While these data are from a structurally distinct 4-arylidene subseries and not a direct head-to-head comparison of the target compound with the 3-fluorobenzyl analog, the class-level pattern supports the hypothesis that para-fluorine placement on the N-benzyl group may afford a potency advantage.

Regioisomeric F
Class-level inference
para-fluoro N-benzyl meta-fluoro N-benzyl (SC-51007516)
Para placement may confer binding pose advantage
Based on 4-arylidene SAR; direct comparison unavailable
Positional isomerism Fluorine regiochemistry Binding pose

Predicted Drug-Likeness and Physicochemical Property Profile vs. PDE4 Reference Compound Rolipram

The target compound (C20H20F2N2O2, MW 358.38) possesses a molecular weight and lipophilicity profile that positions it within favorable drug-like chemical space relative to the classical PDE4 inhibitor rolipram (C16H21NO3, MW 275.34). Rolipram has an experimental LogP of 2.0 and is a well-characterized but poorly selective PDE4 inhibitor associated with dose-limiting nausea and emesis [1]. The target compound's predicted higher LogP (~3.4–3.8) and larger molecular weight are consistent with the broader class of second-generation 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitors, which were explicitly designed to improve upon rolipram's potency and selectivity profile. Patent claims state that compounds within this chemotype "exhibit improved PDE4 inhibition as compared to compounds like rolipram and show selectivity with regard to inhibition of other classes of PDEs" [2]. The target compound complies with Lipinski's Rule of Five: MW <500, H-bond donors = 1, H-bond acceptors = 2–3, and predicted LogP <5, supporting its suitability as an orally bioavailable lead-like molecule. Its topological polar surface area (tPSA) is predicted to be approximately 49–53 Ų (based on the tPSA of 49.4 for the 3-fluorobenzyl analog ), which is within the range (<90 Ų) generally considered favorable for oral absorption and blood-brain barrier penetration.

Drug-likeness vs. rolipram
Cross-study comparable
MW 358 vs 275; LogP ~3.4–3.8 vs 2.0
Differentiated profile for subtype selectivity exploration
Predicted values; patent claims support improved inhibition
Drug-likeness Lipinski Rule of Five ADME prediction

Lack of Published Direct Head-to-Head Biological Data: Acknowledged Evidence Gap and Procurement Implications

A comprehensive search of PubMed, BindingDB, ChEMBL, ZINC, Google Patents, and major vendor catalogs (as of May 2026) did not identify any peer-reviewed publication, patent example, or public database entry reporting quantitative in vitro or in vivo biological data (IC50, Ki, EC50, etc.) for the specific compound N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide [1]. All differentiation claims presented in this guide are therefore based on: (a) structural and physicochemical comparisons with closely related, commercially available analogs; (b) class-level SAR inferences drawn from the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor patent family and published 5-oxopyrrolidine anticancer/antimicrobial literature; and (c) established medicinal chemistry principles regarding fluorine substitution, linker effects, and lipophilicity. No direct head-to-head experimental comparison of the target compound versus any named comparator exists in the public domain. Users should treat all quantitative differentiation claims as predicted or inferred unless and until confirmatory experimental data are generated.

Data gap
Data to verify
No IC50, Ki, or in vivo data found
All differentiation claims inferential; use for exploratory screening
Search May 2026 across PubMed, ChEMBL, ZINC
Data transparency Evidence grading Procurement risk

Optimal Application Scenarios for N-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide Based on Evidence Profile


PDE4 Inhibitor Lead Optimization and Subtype Selectivity Profiling

The compound serves as a differentiated building block for PDE4 inhibitor lead optimization campaigns. Its 4-fluorobenzyl N1 substituent and methylene spacer distinguish it from rolipram-like direct amide analogs, enabling exploration of PDE4B vs. PDE4D selectivity—a critical determinant of therapeutic window given that PDE4D inhibition is linked to emesis while PDE4B mediates anti-inflammatory effects [1]. The predicted LogP range of 3.4–3.8 supports CNS penetration, making it suitable for evaluating PDE4 inhibition in neurological indications (depression, cognitive disorders) in addition to peripheral inflammatory conditions. Procurement for this application is supported by the extensive PDE4 inhibitor patent literature establishing the 4-(substituted-phenyl)-2-pyrrolidinone scaffold as a validated starting point [1].

Structure-Activity Relationship (SAR) Expansion Around the Methylene Linker Motif

The unique C3–CH2–NH–CO– connectivity (vs. the more common C3–NH–CO– direct amide in screening libraries) makes this compound a valuable template for systematically probing the effect of linker length on target binding, selectivity, and pharmacokinetics. Medicinal chemistry teams can use it as a parent scaffold to synthesize a series of homologs (ethylene, propylene, or constrained cyclic linkers) and assess the impact on potency against PDE4 isoforms or other targets identified through screening . The structural features that distinguish this compound from the majority of commercially available 5-oxopyrrolidine screening compounds (+1 rotatable bond, extended reach) provide a clear SAR hypothesis that can be tested in a focused library .

In Vitro Anticancer Screening Leveraging the 5-Oxopyrrolidine Scaffold

Published evidence demonstrates that 5-oxopyrrolidine derivatives with aryl substituents exhibit anticancer activity across multiple cell lines, including A549 lung cancer (potent activity for compounds 18–22 in the Kairytė et al. series) and cervical cancer lines C-33A, CaSki, SiHa, and HeLa (IC50 range 4.66–22.4 μM for 4-arylidene derivatives) [2]. The target compound, with its dual fluorine substitution (para-fluoro on both the N-benzyl and terminal phenyl rings), is structurally poised for inclusion in anticancer screening panels. The fluorinated phenylacetamide terminus is expected to confer metabolic stability advantages over non-fluorinated analogs during extended cell-based assays, reducing the likelihood of false negatives due to compound degradation [2].

Computational Chemistry and Pharmacophore Model Validation

The compound's well-defined structure with two para-fluorophenyl moieties connected through a flexible methylene-containing linker makes it an excellent candidate for computational modeling studies. It can serve as a probe molecule for validating pharmacophore models of PDE4 or other targets, for molecular dynamics simulations assessing the conformational preferences of the methylene spacer, and for free-energy perturbation (FEP) calculations comparing para- vs. meta-fluorine placement on the N-benzyl ring [3]. The availability of a close analog (Hit2Lead SC-51007516 with 3-fluorobenzyl) provides an ideal matched molecular pair for computational benchmarking of fluorine positional effects on binding free energy, even in the absence of experimental binding data [3].

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization
4-fluorobenzyl N1 substituent and methylene spacer
PDE4B vs. PDE4D subtype selectivity profiling
SAR expansion around methylene linker
C3–CH2–NH–CO– connectivity
Linker-length impact on target binding and PK
In vitro anticancer screening
Dual para-fluorine substitution
Cell-based anticancer screening panels
Computational chemistry validation
Matched molecular pair with 3-fluorobenzyl analog
Fluorine positional effect on binding free energy
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